Cas no 114952-97-5 (Uridine,5-methyl-2-O-methyl- (9CI))

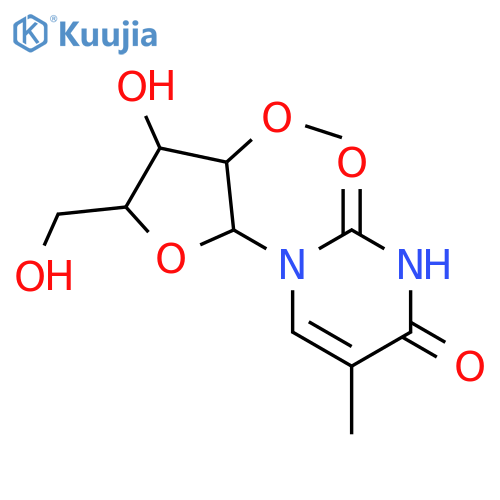

114952-97-5 structure

商品名:Uridine,5-methyl-2-O-methyl- (9CI)

CAS番号:114952-97-5

MF:C11H16N2O6

メガワット:272.254543304443

MDL:MFCD03788700

CID:139054

PubChem ID:191372

Uridine,5-methyl-2-O-methyl- (9CI) 化学的及び物理的性質

名前と識別子

-

- Uridine,5-methyl-2-O-methyl- (9CI)

- 2'-O-METHYL-5-METHYLURIDINE

- 2'-O-METHYLRIBOTHYMIDINE

- 2'-O-METHYL-METHYLURIDINE

- 5-METHYL-2'-O-METHYLURIDINE

- 2'-O-Methyl-5-methyl-D-uridine

- AS-17244

- EN300-7422287

- 1-((2R,3R,4R,5R)-4-hydroxy-5-(hydroxymethyl)-3-methoxytetrahydrofuran-2-yl)-5-methylpyrimidine-2,4(1H,3H)-dione

- 1-[(2R,3R,4R,5R)-4-hydroxy-5-(hydroxymethyl)-3-methoxyoxolan-2-yl]-5-methyl-1,2,3,4-tetrahydropyrimidine-2,4-dione

- MFCD03788700

- 5-Me-2'-OMe Uridine

- AC-32269

- CHEBI:19226

- BP-58639

- DTXSID20970832

- PD166821

- Uridine,5-methyl-2-O-methyl-(9ci)

- 1-[(2R,3R,4R,5R)-4-hydroxy-5-(hydroxymethyl)-3-methoxy-tetrahydrofuran-2-yl]-5-methyl-pyrimidine-2,4-dione

- 55486-09-4

- 2`-O-Methyl-5-methyluridine 5,2`-O-Dimethyluridine

- W13657

- 114952-97-5

- 5-Methyl-2'-O-methyl-uridine

- 4-Hydroxy-5-methyl-1-(2-O-methylpentofuranosyl)pyrimidin-2(1H)-one

- AKOS015914616

- 5-METHYL-2-O-METHYLURIDINE

- SCHEMBL62321

- 5-Me-2'-OMeUridine

- Q27109137

- J-700099

- YHRRPHCORALGKQ-FDDDBJFASA-N

- 5-M-2'-OMeUridine

- 5,O2'-dimethyl-uridine

- 2'-O-Methyl-5- methyl uridine

- 1-[(2R,3R,4R,5R)-4-hydroxy-5-(hydroxymethyl)-3-methoxyoxolan-2-yl]-5-methylpyrimidine-2,4-dione

- 5-Me-2'-O-Me-U

- A855626

- LN2CV4K34C

- DB-021465

- 2'-O-Methylthymidine

- Uridine, 5-methyl-2'-O-methyl-

-

- MDL: MFCD03788700

- インチ: InChI=1S/C11H16N2O6/c1-5-3-13(11(17)12-9(5)16)10-8(18-2)7(15)6(4-14)19-10/h3,6-8,10,14-15H,4H2,1-2H3,(H,12,16,17)

- InChIKey: YHRRPHCORALGKQ-UHFFFAOYSA-N

- ほほえんだ: OCC1OC(N2C=C(C)C(=O)NC2=O)C(OC)C1O

計算された属性

- せいみつぶんしりょう: 272.10083623g/mol

- どういたいしつりょう: 272.10083623g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 3

- 水素結合受容体数: 6

- 重原子数: 19

- 回転可能化学結合数: 3

- 複雑さ: 423

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 4

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): -1.6

- トポロジー分子極性表面積: 108Ų

じっけんとくせい

- 密度みつど: 1.61±0.1 g/cm3 (20 ºC 760 Torr),

- ようかいど: 微溶性(12 g/l)(25ºC)、

Uridine,5-methyl-2-O-methyl- (9CI) 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Chemenu | CM329315-100g |

1-[(2R,3R,4R,5R)-4-hydroxy-5-(hydroxymethyl)-3-methoxyoxolan-2-yl]-5-methylpyrimidine-2,4-dione |

114952-97-5 | 95%+ | 100g |

$*** | 2023-04-03 | |

| eNovation Chemicals LLC | D641031-1g |

2'-O-Methyl-5-methyl uridine |

114952-97-5 | 95% | 1g |

$1800 | 2025-02-19 | |

| eNovation Chemicals LLC | D641031-1g |

2'-O-Methyl-5-methyl uridine |

114952-97-5 | 95% | 1g |

$1800 | 2025-02-25 | |

| eNovation Chemicals LLC | D641031-1g |

2'-O-Methyl-5-methyl uridine |

114952-97-5 | 95% | 1g |

$1800 | 2024-08-03 | |

| Chemenu | CM329315-100g |

1-[(2R,3R,4R,5R)-4-hydroxy-5-(hydroxymethyl)-3-methoxyoxolan-2-yl]-5-methylpyrimidine-2,4-dione |

114952-97-5 | 95%+ | 100g |

$460 | 2021-06-15 |

Uridine,5-methyl-2-O-methyl- (9CI) 関連文献

-

Sunit K. Jana,Peter Leonard,Sachin A. Ingale,Frank Seela Org. Biomol. Chem. 2016 14 4927

-

Yoshiyuki Hari,Takashi Osawa,Satoshi Obika Org. Biomol. Chem. 2012 10 9639

114952-97-5 (Uridine,5-methyl-2-O-methyl- (9CI)) 関連製品

- 3083-77-0(1-beta-D-Arabinofuranosyluracil)

- 605-23-2(1-β-D-Arabinofuranosyl-5-methyl-2,4(1H,3H)-pyrimidinedione)

- 55486-09-4(5-Methyl-2′-O-methyluridine)

- 1463-10-1(5-Methyluridine)

- 3416-05-5(3’-Deoxythymidine)

- 3424-98-4(Telbivudine)

- 50-89-5(Thymidine)

- 26287-69-4(1-((2S,3S,4R,5S)-3,4-Dihydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl)pyrimidine-2,4(1H,3H)-dione)

- 2140-76-3(2′-O-Methyluridine)

- 58-96-8(Uridine)

推奨される供給者

Nanjing Jubai Biopharm

ゴールドメンバー

中国のサプライヤー

大量

Baoji Haoxiang Bio-technology Co.Ltd

ゴールドメンバー

中国のサプライヤー

大量

Shenzhen Jianxing Pharmaceutical Technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

試薬

上海贤鼎生物科技有限公司

ゴールドメンバー

中国のサプライヤー

大量

Nanjing jingzhu bio-technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量